molecular formula C19H20FN3O B4414306 N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

Cat. No. B4414306
M. Wt: 325.4 g/mol
InChI Key: TUSOZZHZBQGJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been found to modulate the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the replication of various viruses. It has also been shown to modulate the levels of neurotransmitters in the brain, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide has several advantages for lab experiments. It is stable under various conditions and has a high purity. It is also relatively easy to synthesize and has been used in various assays for the detection of biomolecules. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders. Additionally, this compound could be further studied for its anti-inflammatory and anti-cancer properties. Another potential direction is the development of more efficient synthesis methods for this compound. Finally, this compound could be further investigated for its potential use as a fluorescent probe for the detection of various biomolecules.

Scientific Research Applications

N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been used as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-14(24)21-12-6-11-19-22-17-9-4-5-10-18(17)23(19)13-15-7-2-3-8-16(15)20/h2-5,7-10H,6,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSOZZHZBQGJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320770
Record name N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

850923-93-2
Record name N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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